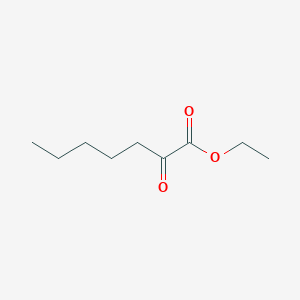

Ethyl 2-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBGVMOKNNQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471630 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-50-1 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Oxoheptanoate

This guide provides a comprehensive technical overview of ethyl 2-oxoheptanoate, a member of the α-keto ester class of compounds. These molecules are distinguished by the presence of two adjacent carbonyl groups—a ketone and an ester—a feature that imparts unique reactivity and makes them valuable intermediates in synthetic chemistry. For researchers and professionals in drug development, understanding the nuanced behavior of this functional group is critical for its effective application as a building block in the synthesis of complex molecular architectures, including α-hydroxy esters, α-amino acids, and various heterocyclic systems.[1] This document delves into the core chemical properties, spectroscopic signatures, synthesis protocols, and characteristic reactivity of this compound, offering field-proven insights into its manipulation and application.

Section 1: Molecular Structure and Physicochemical Properties

This compound (C₉H₁₆O₃) is a bifunctional molecule whose reactivity is governed by the interplay between its ketone and ester carbonyl groups. The linear five-carbon chain (pentyl group) attached to the keto-carbonyl influences its physical properties, such as solubility and boiling point.

Chemical Identifiers and Properties

Precise identification and understanding of physical properties are foundational for experimental design, safety, and purification. While specific experimental data for this compound is not broadly published, the properties can be reliably estimated based on its structure and comparison with analogous α-keto esters.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number | 13088-50-1 | [3] |

| Appearance | Colorless to pale yellow liquid (Expected) | - |

| Boiling Point | Estimated ~210-220 °C at 760 mmHg | - |

| Density | Estimated ~0.97-0.99 g/cm³ | - |

| Solubility | Soluble in common organic solvents (e.g., Ether, THF, CH₂Cl₂). | - |

Keto-Enol Tautomerism

A key characteristic of carbonyl compounds with α-hydrogens is their existence in equilibrium between keto and enol tautomeric forms. For this compound, the α-hydrogens on the C3 carbon are significantly less acidic (pKa ≈ 25) than those in a comparable β-keto ester due to being adjacent to only one carbonyl group.[4] Consequently, the equilibrium heavily favors the keto form. However, the formation of the enol or its conjugate base, the enolate, is the cornerstone of its reactivity at the α-carbon, a process that is readily catalyzed by acid or base.

Caption: Acid or base-catalyzed keto-enol tautomerism of this compound.

Section 2: Spectroscopic Signature for Structural Elucidation

Unambiguous structural confirmation is paramount in synthesis. The combination of NMR, IR, and Mass Spectrometry provides a detailed portrait of the molecular architecture of this compound. The following data are predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~4.25 (q, 2H) | -OCH₂ CH₃ | ~195.0 |

| ~2.85 (t, 2H) | -CH₂ -C=O | ~161.0 |

| ~1.65 (m, 2H) | -CH₂ CH₂-C=O | ~62.0 |

| ~1.35 (m, 4H) | -(CH₂ )₂CH₃ | ~38.0 |

| ~1.30 (t, 3H) | -OCH₂CH₃ | ~31.0 |

| ~0.90 (t, 3H) | -CH₂CH₃ | ~25.0 |

| ~22.5 | ||

| ~14.0 | ||

| ~13.9 |

Causality Note: In the ¹³C NMR spectrum, the ketone carbonyl is significantly deshielded (~195 ppm) compared to the ester carbonyl (~161 ppm) due to the differing electronic environments.[5] The α-methylene protons (~2.85 ppm) are deshielded by the adjacent ketone.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Technique | Expected Values / Fragments | Interpretation |

| IR Spectroscopy | ~1745 cm⁻¹ (strong, sharp)~1725 cm⁻¹ (strong, sharp) | C=O stretch of the ester.C=O stretch of the ketone. The two distinct peaks are characteristic of an α-keto ester. |

| Mass Spectrometry (EI) | m/z = 172 (M⁺)m/z = 143m/z = 101m/z = 73 | Molecular ion peak.[M - C₂H₅]⁺, loss of ethyl group.[M - C₅H₁₁]⁺, McLafferty rearrangement or α-cleavage of pentyl group.[COOC₂H₅]⁺, cleavage between the carbonyls. |

Section 3: Synthesis of this compound

The most direct and reliable method for preparing α-keto esters like this compound is the nucleophilic acyl substitution on diethyl oxalate using a Grignard reagent.[6] This approach builds the carbon skeleton in a single, efficient step.

Synthetic Workflow: Grignard Reaction

The core of this synthesis is the controlled addition of one equivalent of pentylmagnesium halide to diethyl oxalate.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: This protocol incorporates critical control points to ensure success. The reaction's primary failure mode is a second Grignard addition, forming a tertiary alcohol. This is prevented by maintaining a very low temperature and using an excess of diethyl oxalate, ensuring the Grignard reagent is consumed before it can react with the product.[7]

-

Apparatus Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. This ensures strictly anhydrous conditions, as Grignard reagents are potent bases and are quenched by water.

-

Grignard Reagent Synthesis:

-

Place magnesium turnings (1.1 eq.) in a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a small volume of anhydrous tetrahydrofuran (THF). Add a few drops of 1-bromopentane (1.0 eq.) to initiate the reaction (indicated by cloudiness and gentle bubbling).

-

Once initiated, add the remaining 1-bromopentane, diluted in anhydrous THF, dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure full conversion.

-

-

Acylation Reaction:

-

In a separate, larger flask, prepare a solution of diethyl oxalate (1.5 eq.) in anhydrous THF. Using an excess of the oxalate electrophile is a key strategy to minimize the double-addition side product.[6]

-

Cool this solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is the most critical parameter for selectivity, as it kinetically disfavors the reaction of the Grignard reagent with the less electrophilic ketone product.[7]

-

Slowly add the prepared pentylmagnesium bromide solution via cannula or dropping funnel to the vigorously stirred diethyl oxalate solution, keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still cold. This acidic quench protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation to yield pure this compound.

-

Section 4: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the two carbonyl groups. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, making it the primary site for nucleophilic attack.[8]

Chemoselective Reduction of the Ketone

A synthetically valuable transformation is the selective reduction of the ketone to an α-hydroxy ester, a common structural motif in pharmaceuticals.[9] Strong hydride reagents like LiAlH₄ would reduce both carbonyls. Therefore, milder or more selective methods are required.

-

Yeast-Mediated Reduction: Baker's yeast (Saccharomyces cerevisiae) contains reductase enzymes that can selectively reduce the α-keto group, often with high enantioselectivity, yielding optically active α-hydroxy esters.[10] This biocatalytic approach is environmentally benign and operates under mild conditions.

-

Hydride-Free Reduction: Reagents like rongalite (sodium hydroxymethanesulfinate) can achieve chemoselective reduction of the α-keto group via a radical mechanism, leaving other reducible functionalities like alkenes or nitriles untouched.[9]

Caption: Chemoselective reduction of this compound to the corresponding α-hydroxy ester.

Enolate Formation and Alkylation

While the α-protons at C3 are not highly acidic, they can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[11] The use of a sterically hindered base like LDA is crucial because it favors deprotonation over nucleophilic attack at the ester carbonyl.[12] This enolate is a potent carbon nucleophile.

-

Mechanism: LDA abstracts a proton from the C3 position, creating a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the ketone oxygen.

-

Reactivity: The enolate can react with various electrophiles, most commonly in Sₙ2 reactions with primary alkyl halides. This allows for the construction of more complex carbon skeletons by forming a new C-C bond at the α-position.[13]

Caption: General scheme for enolate formation and subsequent alkylation of an α-keto ester.

Reactions with Other Nucleophiles

-

Organometallic Reagents: As seen in the synthesis, strong nucleophiles like Grignard reagents will attack the ketone carbonyl. If excess reagent is used, a second addition can occur, leading to a tertiary alcohol.

-

Hydrolysis: Under basic (saponification) or acidic conditions, the ester can be hydrolyzed to the corresponding α-keto acid, which is itself a useful synthetic precursor. However, α-keto acids are prone to decarboxylation upon heating.

Section 5: Applications in Synthetic Chemistry

The synthetic utility of this compound and related α-keto esters lies in their capacity to be transformed into other valuable functional groups. Their role as precursors is particularly relevant in medicinal chemistry and drug development.

-

Precursor to α-Amino Acids: The keto group can be converted into an oxime or imine, which can then be reduced to an amine. This provides a pathway to non-proteinogenic α-amino acids, which are important components of many modern pharmaceuticals.

-

Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with dinucleophiles like 1,2-diamines.

-

Building Block for Natural Products: The ability to undergo selective reduction and α-functionalization makes these compounds versatile starting points for constructing chiral fragments of complex natural products.[2]

Section 6: Safety and Handling

As with all chemical reagents, proper handling of this compound is essential. A comprehensive review of the Safety Data Sheet (SDS) is required before use.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.

References

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of α-Keto Esters via Grignard Reaction with Diethyl Oxalate.

-

Dehnhardt, C. M., et al. (1998). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 63(22), 7963–7969.

-

ChemScene. (n.d.). Ethyl 7-chloro-2-oxoheptanoate.

-

Sigma-Aldrich. (n.d.). Ethyl 7-chloro-2-oxoheptanoate.

-

Mondal, S., et al. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 10228–10237.

-

Nakamura, K., et al. (1985). Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry, 50(25), 5048–5052.

-

Bhatt, M. V., & Kulkarni, S. U. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. Organic Preparations and Procedures International, 21(1), 102-106.

-

ResearchGate. (n.d.). Reduction of α‐keto esters.

-

Google Patents. (2014). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

TCI Chemicals. (n.d.). Ethyl 7-Chloro-2-oxoheptanoate.

-

ChemicalBook. (n.d.). Ethyl 7-chloro-2-oxoheptanoate synthesis.

-

PubChem. (n.d.). Ethyl 2-ethyl-3-oxoheptanoate.

-

Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(4), 366-368.

-

ChemicalBook. (n.d.). Ethyl 7-chloro-2-oxoheptanoate.

-

PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate.

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.

-

Google Patents. (2008). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

-

Jasperse, J. (n.d.). Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary.

-

Wikipedia. (n.d.). Enolate.

-

Weinstock, L. M., et al. (1981). A General, One-Step Synthesis of α-Keto Esters. Synthetic Communications, 11(12), 943-946.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation.

-

Guidechem. (n.d.). This compound CAS No.13088-50-1 Synthetic Routes.

-

MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 597.

-

Eureka | Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.

-

Organic Chemistry Tutor. (2019). Formation of enolates from esters and other acid derivatives.

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.

-

SciSpace. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate.

-

Reich, H. J. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations. University of Wisconsin.

-

BenchChem. (2025). An In-depth Technical Guide to the Claisen Condensation Mechanism.

-

Wikipedia. (n.d.). Claisen condensation.

-

University of Illinois. (n.d.). Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

-

ChemBK. (n.d.). ethyl 7-chloro-2-oxoheptanoate.

-

BenchChem. (2025). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry.

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.

-

Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.

-

YouTube. (2021). Esters to Ketones, Part 2: Ionic Enolates.

-

Master Organic Chemistry. (2010). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2).

-

PubChem. (n.d.). Ethyl 4-oxoheptanoate.

-

BenchChem. (2025). Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

ChemicalBook. (n.d.). Ethyl heptanoate (106-30-9) 13C NMR spectrum.

-

University of Calgary. (n.d.). Ch13 - Interpretting 13C NMR.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. web.mnstate.edu [web.mnstate.edu]

Ethyl 2-oxoheptanoate CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxoheptanoate (CAS No. 13088-50-1) is an alpha-keto ester that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a ketone and an ester functional group, provides multiple reaction sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical and chemical industries. While this compound is a valuable synthetic building block, it is important to distinguish it from its more commonly cited chlorinated analog, ethyl 7-chloro-2-oxoheptanoate, which is a key intermediate in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin.[1]

Physicochemical Properties

A thorough understanding of the physical constants of a compound is paramount for its effective use in experimental settings. Below is a summary of the available data for this compound. It is important to note that some of these values are predicted and should be used as a guide pending experimental verification.

| Property | Value | Source |

| CAS Number | 13088-50-1 | [2] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Boiling Point | 232 °C (Predicted) | [3][4] |

| Density | 0.969 g/cm³ (Predicted) | [3] |

| Flash Point | 91 °C | [4] |

| Solubility | Information not readily available. Expected to be soluble in organic solvents. |

Synthesis of this compound

The synthesis of α-keto esters like this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two primary conceptual pathways for the synthesis of this compound are the Claisen condensation and the acylation of a Grignard reagent.

Method 1: Acylation of a Grignard Reagent with Diethyl Oxalate

A common and effective method for the synthesis of α-keto esters is the reaction of a Grignard reagent with an excess of diethyl oxalate.[5] This approach allows for the direct introduction of the α-keto ester functionality.

Reaction Scheme:

A conceptual workflow for the Grignard-based synthesis.

Detailed Experimental Protocol:

-

Preparation of Pentylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Acylation Reaction: The Grignard reagent solution is cooled in an ice-salt bath. A solution of excess diethyl oxalate in anhydrous diethyl ether is added dropwise, maintaining a low temperature to prevent side reactions.

-

Aqueous Work-up and Extraction: After the addition is complete, the reaction mixture is carefully poured into a mixture of crushed ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

-

Excess Diethyl Oxalate: Using an excess of diethyl oxalate helps to minimize the addition of a second equivalent of the Grignard reagent to the ketone product.

-

Low Temperature: The acylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.

Method 2: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[6][7][8] For the synthesis of this compound, a crossed Claisen condensation between ethyl pentanoate and diethyl oxalate would be a plausible route.

Reaction Scheme:

Conceptual pathway for the Claisen condensation.

Generalized Experimental Protocol:

-

Base Preparation: A solution of sodium ethoxide in absolute ethanol is prepared in a flame-dried flask under an inert atmosphere.

-

Condensation: A mixture of ethyl pentanoate and diethyl oxalate is added dropwise to the sodium ethoxide solution at room temperature. The reaction mixture is then stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of dilute acid. The product is extracted into an organic solvent, washed, dried, and purified by vacuum distillation.

Trustworthiness of Protocols: The described synthetic methods are well-established in organic chemistry for the preparation of α-keto esters. The Grignard-based approach often provides a more direct and higher-yielding route compared to the crossed Claisen condensation, which can sometimes lead to a mixture of products.[7]

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The α-keto ester moiety can undergo a range of chemical transformations, including:

-

Heterocycle Synthesis: The 1,2-dicarbonyl unit is a common precursor for the synthesis of various heterocyclic systems, such as pyrazoles, quinoxalines, and imidazoles, which are prevalent scaffolds in many pharmaceutical agents.

-

Reductions and Oxidations: The ketone can be selectively reduced to the corresponding alcohol, while the ester can be hydrolyzed or reduced.

-

Wittig and Related Reactions: The ketone functionality can be converted to an alkene via olefination reactions.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not as readily available as for its chlorinated counterpart, its structural motif is of significant interest in medicinal chemistry. Keto-esters are known to be key building blocks for various pharmacologically active compounds.[9]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 13088-50-1), it is prudent to handle this compound with the care afforded to other α-keto esters and to consider the safety information for its chlorinated analog, ethyl 7-chloro-2-oxoheptanoate, as a precautionary measure.

General Safety Precautions: [10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place.

First Aid Measures: [10]

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek medical attention.

It is imperative to consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This compound is a valuable, albeit less documented, α-keto ester with significant potential as a building block in organic synthesis. Its synthesis can be achieved through established methods such as the acylation of Grignard reagents or the Claisen condensation. While its direct application in drug development is not as prominent as its chlorinated analog, the reactive nature of its functional groups makes it a useful intermediate for the preparation of diverse molecular structures. As with any chemical reagent, proper safety precautions should be observed during its handling and use. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.

References

- Angene Chemical. (2021, May 1).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-oxo-octadecanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

-

Eureka | Patsnap. (2014, April 16). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]

Sources

- 1. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 13088-50-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS # 13088-50-1, this compound, 2-Oxoheptanoic acid ethyl ester - chemBlink [chemblink.com]

- 5. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl 2-oxoheptanoate: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for Ethyl 2-oxoheptanoate, a valuable α-keto ester intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of spectral data, grounded in fundamental principles and supported by data from analogous compounds.

Introduction

This compound is a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chemical structure, containing both a ketone and an ester functional group, presents a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent chemical transformations. This guide will walk through the expected spectroscopic data and provide a rationale for the interpretation, empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, with key proton and carbon environments labeled for reference in the NMR analysis.

Caption: Structure of this compound with proton and carbon labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -1 to 10 ppm is typically sufficient.

-

Data Interpretation: ¹H NMR

The expected ¹H NMR data for this compound is summarized in the table below. The interpretation is based on established chemical shift values for similar functional groups.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| b | ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| c | ~2.9 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |

| d | ~1.6 | Sextet | 2H | -CO-CH₂-CH₂ -CH₂- |

| e | ~1.3 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-CH₃ |

| f | ~0.9 | Triplet (t) | 3H | -CH₂-CH₃ |

Causality Behind Chemical Shifts and Multiplicities:

-

Signal (a) & (b) - Ethyl Ester Group: The methylene protons (a) are deshielded by the adjacent oxygen atom of the ester, resulting in a downfield chemical shift around 4.3 ppm. These protons are split into a quartet by the three neighboring methyl protons (b). Conversely, the methyl protons (b) are split into a triplet by the two methylene protons (a).

-

Signal (c) - Methylene Adjacent to Ketone: The methylene protons (c) are adjacent to the electron-withdrawing ketone carbonyl group, causing a significant downfield shift to around 2.9 ppm. They are split into a triplet by the two neighboring protons of the adjacent methylene group (d).

-

Signals (d) & (e) - Aliphatic Chain: The methylene protons further down the alkyl chain (d and e) experience less deshielding and therefore appear at more upfield chemical shifts. Their multiplicities are determined by the number of adjacent protons, following the n+1 rule.

-

Signal (f) - Terminal Methyl Group: The terminal methyl protons (f) are the most shielded and appear at the most upfield chemical shift, typically around 0.9 ppm, as a triplet due to the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-second delay is generally sufficient.

-

Data Interpretation: ¹³C NMR

The expected ¹³C NMR data for this compound is summarized below.

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~161 | Ester Carbonyl (C =O) |

| C2 | ~195 | Ketone Carbonyl (C =O) |

| C8 | ~62 | -O-C H₂-CH₃ |

| C3 | ~40 | -CO-C H₂-CH₂- |

| C4, C5, C6 | ~22-31 | -C H₂-C H₂-C H₂- |

| C9 | ~14 | -O-CH₂-C H₃ |

| C7 | ~14 | -CH₂-C H₃ |

Causality Behind Chemical Shifts:

-

Carbonyl Carbons (C1 & C2): The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atoms, resulting in chemical shifts in the 160-200 ppm region. The ketone carbonyl (C2) is typically further downfield than the ester carbonyl (C1).

-

Oxygen-Linked Carbons (C8): The carbon atom bonded to the ester oxygen (C8) is deshielded and appears around 62 ppm.

-

Aliphatic Carbons (C3-C7, C9): The remaining aliphatic carbons appear in the upfield region of the spectrum (10-40 ppm). The carbon adjacent to the ketone (C3) will be the most downfield in this group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

Data Interpretation: IR Spectroscopy

The expected characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |

| ~1745 | Strong | C=O stretch | Ester Carbonyl |

| ~1720 | Strong | C=O stretch | Ketone Carbonyl |

| ~1250-1000 | Strong | C-O stretch | Ester C-O |

Expert Insights on IR Data:

The most diagnostic feature in the IR spectrum of this compound is the presence of two distinct, strong carbonyl absorption bands.[1] The ester carbonyl typically absorbs at a slightly higher wavenumber (~1745 cm⁻¹) compared to the ketone carbonyl (~1720 cm⁻¹). This separation is a clear indication of the α-keto ester functionality. The presence of strong C-H stretching vibrations just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: Mass Spectrometry

The expected molecular ion and key fragments for this compound are listed below.

| m/z | Interpretation |

| 172 | Molecular Ion [M]⁺ |

| 143 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 129 | [M - C₃H₇]⁺ (Loss of propyl group from acyl chain) |

| 101 | [M - C₅H₁₁]⁺ (Loss of pentyl group) or [C₄H₅O₃]⁺ (McLafferty rearrangement) |

| 73 | [COOC₂H₅]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Fragmentation Pathway Diagram:

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Trustworthiness of MS Data:

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which in turn provides the elemental composition. This is a powerful tool for unequivocally confirming the molecular formula of this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and self-validating system for its identification. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of its structure. This guide provides the expected data and a framework for its interpretation, serving as a valuable resource for researchers working with this important synthetic intermediate. The principles and protocols outlined herein are broadly applicable to the characterization of other α-keto esters and related small molecules.

References

-

The Royal Society of Chemistry. Supporting information. Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Available at: [Link]

-

PubChem. Ethyl 2-ethyl-3-oxoheptanoate. Available at: [Link]

-

PubChem. Ethyl Heptanoate. Available at: [Link]

-

Morressier. Synthesis and characterization of α-keto acids. Available at: [Link]

- Google Patents. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

-

Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate. Available at: [Link]

- Google Patents. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

The Journal of Physical Chemistry A. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Available at: [Link]

-

Patsnap. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Available at: [Link]

-

PubMed. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Available at: [Link]

-

PubChem. Ethyl (E)-2-heptenoate. Available at: [Link]

-

PubChem. Ethyl 2-methylheptanoate. Available at: [Link]

-

Science Skool!. Infrared Spectroscopy. Available at: [Link]

-

YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-oxoheptanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Imperative

Ethyl 2-oxoheptanoate is a valuable α-keto ester, a class of compounds renowned for their utility as versatile intermediates in organic synthesis.[1] Their dual carbonyl functionality allows for a rich variety of chemical transformations, making them critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive, field-proven methodology for the synthesis of this important molecule.

A direct synthesis of this compound from ethyl pentanoate, as specified in the topic, is not chemically feasible in a single, straightforward transformation. This is due to a fundamental structural discrepancy:

-

Ethyl Pentanoate: Features a four-carbon (butyl) chain attached to the ester moiety (CH₃CH₂CH₂CH₂COOEt).

-

This compound: Requires a five-carbon (pentyl) chain attached to the α-keto ester core (CH₃CH₂CH₂CH₂CH₂COCOOEt).

The synthesis, therefore, necessitates a strategy that facilitates the formation of a new carbon-carbon bond to elongate the alkyl chain. Acknowledging this, we present a robust and widely adopted approach: the acylation of a pentyl-based organometallic nucleophile with an oxalyl electrophile. This method is not only efficient and high-yielding but also highly scalable, making it suitable for both laboratory and industrial contexts.

Part 1: Retrosynthetic Analysis and Strategy Selection

Our synthetic strategy is informed by a retrosynthetic analysis that identifies the most logical and reliable bond disconnection. The target molecule's most reactive sites are the two carbonyl carbons. The key C2-C3 single bond is the most strategic disconnection point.

This disconnection reveals two synthetically accessible precursors: a pentyl nucleophile synthon, realized as a pentylmagnesium halide (Grignard reagent) , and an ethoxyoxalyl electrophile synthon, available as diethyl oxalate .

Caption: Retrosynthetic analysis of this compound.

This Grignard-based approach is superior to alternatives, such as the oxidation of corresponding α-hydroxy esters, due to the ready availability of starting materials (1-bromopentane and diethyl oxalate) and the high efficiency of the core carbon-carbon bond-forming reaction.[2][3]

Part 2: Mechanistic Deep Dive

The synthesis proceeds in two primary stages, each governed by well-understood organometallic principles.

-

Formation of Pentylmagnesium Bromide: This involves the reaction of 1-bromopentane with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF). The reaction occurs on the surface of the magnesium, involving single-electron transfer steps to form the highly nucleophilic organometallic species. Maintaining strictly anhydrous conditions is critical to prevent the Grignard reagent from being quenched by water.

-

Nucleophilic Acyl Substitution: This is the core bond-forming step. The reaction is best performed via "inverse addition," where the Grignard reagent is added slowly to a cooled solution of excess diethyl oxalate.[3] This technique maintains a low concentration of the highly reactive Grignard reagent, which is key to preventing a common side reaction: over-addition to the ketone product to form a tertiary alcohol.

The mechanism proceeds as follows:

-

The nucleophilic pentyl group of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

-

This intermediate is stabilized by chelation with the magnesium ion.

-

The intermediate then collapses, expelling the ethoxide as a leaving group and forming the ketone carbonyl of the target α-keto ester.

The resulting magnesium alkoxide of the product is stable under the reaction conditions and does not readily react with another equivalent of the Grignard reagent, especially at low temperatures, thus ensuring high selectivity for the desired product.

Caption: Workflow for the acylation of a Grignard reagent.

Part 3: Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and requires standard glassware and adherence to safety procedures for handling pyrophoric and moisture-sensitive reagents.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |

| Magnesium Turnings | 24.31 | 2.67 g | 1.10 | Activate with iodine if necessary. |

| 1-Bromopentane | 151.04 | 15.1 g | 1.00 | Ensure dryness. |

| Diethyl Oxalate | 146.14 | 21.9 g | 1.50 | Use excess to favor acylation. |

| Anhydrous Diethyl Ether | 74.12 | ~250 mL | - | Solvent. Must be perfectly dry. |

| 1 M HCl (aq) | - | ~100 mL | - | For workup. |

Procedure:

Step 1: Preparation of Pentylmagnesium Bromide

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried.

-

Place the magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction if needed.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the 1-bromopentane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~5-10 mL) of the 1-bromopentane solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle heating may be applied.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Step 2: Acylation with Diethyl Oxalate

-

In a separate, dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diethyl oxalate in 100 mL of anhydrous diethyl ether.

-

Cool this solution to -20 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent to the dropping funnel via cannula.

-

Add the Grignard solution dropwise to the cold, stirred solution of diethyl oxalate over approximately 1 hour, ensuring the internal temperature does not rise above -10 °C.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Aqueous Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 100 mL of 1 M HCl. This will dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Conclusion

The synthesis of this compound is effectively achieved through the controlled acylation of pentylmagnesium bromide with diethyl oxalate. By addressing the initial structural query and presenting a mechanistically sound and experimentally validated protocol, this guide provides a reliable pathway for obtaining this valuable α-keto ester. Careful control of reaction parameters, particularly temperature and stoichiometry during the acylation step, is paramount to maximizing yield and minimizing side-product formation. This methodology serves as a foundational technique for professionals engaged in complex molecule synthesis.

References

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

-

Who we serve. (n.d.). Direct Synthesis of α-Keto Esters from Ethylbenzenes Using 48% Aqueous HBr by Aerobic Visible Light. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters | Request PDF. Available at: [Link]

-

ACS Publications. (n.d.). Decarboxylation of a keto acids | Journal of Chemical Education. Available at: [Link]

-

Chemistry Steps. (n.d.). Decarboxylation. Available at: [Link]

-

Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

-

Yale Chemistry Department. (n.d.). PS8-S05-2. Available at: [Link]

-

Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Available at: [Link]

Sources

Introduction: The Emerging Potential of α-Keto Esters in Drug Discovery

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 2-oxoheptanoate Derivatives

This compound and its derivatives belong to the α-keto ester class of organic compounds, characterized by a ketone and an ester functional group separated by a single carbon. This structural motif is not merely a synthetic curiosity; it is a versatile pharmacophore found in various biologically active molecules and serves as a crucial intermediate in the synthesis of complex pharmaceuticals. For instance, ethyl 7-chloro-2-oxoheptanoate is a key starting material for cilastatin, a renal dehydropeptidase inhibitor used to prevent the degradation of the antibiotic imipenem.

Beyond their role as synthetic precursors, α-keto esters and related structures have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and enzyme inhibitory effects. The reactivity of the α-keto group allows for interactions with various biological targets, making derivatives of the this compound scaffold promising candidates for novel therapeutic agents.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core methodologies for screening the biological activities of a library of this compound derivatives. It emphasizes the rationale behind experimental choices, detailed protocols for execution, and the integration of computational methods for a holistic screening cascade.

PART 1: Synthesis and Library Generation

A successful screening campaign begins with a structurally diverse library of compounds. The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the Grignard reaction, where an appropriate Grignard reagent is reacted with diethyl oxalate to form the α-keto ester core. Modifications to the alkyl chain or ester group can be introduced by selecting different starting materials, allowing for the creation of a focused library of derivatives for screening.

Caption: General synthetic route for generating a library of derivatives.

PART 2: Primary Screening — A Multi-Pronged Approach

The initial phase of screening should cast a wide net to identify any potential "hits" across several key areas of biological activity. The following assays are robust, scalable, and provide a solid foundation for further investigation.

Antimicrobial Activity Screening

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Keto esters have shown promise in this area, potentially by interfering with processes like quorum sensing.

Caption: A streamlined workflow for primary antimicrobial screening.

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation: Dissolve this compound derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Prepare a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls:

-

Positive Control: Wells with bacteria and MHB (no compound).

-

Negative Control: Wells with MHB only (no bacteria).

-

Vehicle Control: Wells with bacteria, MHB, and the highest concentration of DMSO used.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the derivative at which no turbidity (bacterial growth) is observed.

Causality and Trustworthiness: The inclusion of positive and negative controls validates the assay's integrity. The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium. The vehicle control is critical to ensure that the solvent (DMSO) does not have its own antimicrobial effect at the concentrations used.

Antifungal Activity Screening

Fungal infections, particularly those caused by species like Candida and Aspergillus, are a significant cause of morbidity and mortality, especially in immunocompromised patients. Screening for antifungal activity is a logical extension of antimicrobial assays.

The broth microdilution method described for bacteria can be adapted for fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Medium: Use RPMI-1640 medium instead of MHB.

-

Inoculum: Prepare a fungal spore or yeast suspension and dilute to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubation times are typically longer (24-48 hours) and temperatures may vary depending on the fungal species (e.g., 35°C for Candida spp.).

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration showing a significant reduction (e.g., ≥50%) in turbidity compared to the positive control.

Expert Insight: Some keto-containing compounds have shown potent activity against fungal strains, including those resistant to standard drugs like fluconazole. Therefore, including resistant strains in the screening panel can identify derivatives with novel mechanisms of action.

Cytotoxicity Screening (Anticancer Potential)

Cytotoxicity assays are fundamental in drug discovery to identify compounds that can kill or inhibit the proliferation of cancer cells. Colorimetric assays like the MTT or AlamarBlue (Resazurin) assay are widely used for their simplicity and scalability.

Caption: Metabolic conversion in the Resazurin cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include controls for untreated cells and vehicle (DMSO).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Assay: Add Resazurin solution (e.g., AlamarBlue reagent) to each well and incubate for another 2-4 hours.

-

Measurement: Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: Comparing the IC₅₀ values between cancer and non-cancerous cell lines provides a Selectivity Index (SI). A high SI indicates that the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent. The Z' factor can be calculated from the controls to assess the statistical performance and robustness of the high-throughput screening assay.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH and ABTS assays are common, reliable methods for evaluating antioxidant capacity.

-

Preparation: Prepare a fresh solution of DPPH in methanol. The solution should be deep violet.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test derivatives.

-

Controls: Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Expert Insight: The ABTS assay is often run in parallel with the DPPH assay. The ABTS radical can be solubilized in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds, providing a more comprehensive antioxidant profile.

| Derivative | MIC (μg/mL) vs S. aureus | IC₅₀ (μM) vs MCF-7 | DPPH IC₅₀ (μM) |

| Parent Cmpd | >256 | 150.2 | >500 |

| Derivative A | 64 | 75.8 | 210.5 |

| Derivative B | 128 | 25.1 | 450.1 |

| Derivative C | 32 | 30.5 | 155.3 |

| Positive Control | Ciprofloxacin (0.5) | Doxorubicin (0.8) | Ascorbic Acid (45.0) |

| Table 1: Example summary of primary screening data for a hypothetical set of this compound derivatives. |

PART 3: Secondary Screening and Mechanistic Insights

Promising "hits" from primary screening require further characterization to understand their mechanism of action and prioritize them for further development.

Enzyme Inhibition Assays

The α-keto ester motif is a known inhibitor of various enzymes, particularly hydrolases like carboxylesterases. If a primary screen suggests a specific activity (e.g., anticholinergic), targeted enzyme inhibition assays are the logical next step.

-

Assay Setup: In a microplate, combine a buffer solution, the target enzyme, and various concentrations of the inhibitor (test derivative).

-

Pre-incubation: Allow the inhibitor and enzyme to pre-incubate for a defined period.

-

Initiate Reaction: Add the enzyme's specific substrate to start the reaction. The substrate is typically chromogenic or fluorogenic, producing a signal upon conversion.

-

Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Silico Screening: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. It provides invaluable insights into potential mechanisms of action before undertaking complex and costly biological experiments.

-

Target Selection: Based on primary screening results or literature precedent, select a putative protein target (e.g., a bacterial enzyme for an antimicrobial hit).

-

Receptor & Ligand Preparation: Obtain the 3D structure of the protein (from PDB database) and prepare it by removing water molecules and adding hydrogens. Generate 3D structures of the this compound derivatives.

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to fit the derivatives into the active site of the protein. The software calculates a "docking score," which estimates the binding affinity.

-

Analysis: Analyze the top-scoring poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the protein's active site residues.

This in silico approach helps to rationalize the observed biological activity and can guide the synthesis of new, more potent derivatives by suggesting specific structural modifications.

Conclusion

The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel bioactive compounds. The multi-pronged approach outlined in this guide—combining robust, validated in vitro assays for antimicrobial, antifungal, cytotoxic, and antioxidant activities with the predictive power of in silico methods—creates a comprehensive and efficient discovery cascade. By understanding the causality behind each experimental step and building a self-validating system with appropriate controls, researchers can generate high-quality, trustworthy data, paving the way for the development of the next generation of therapeutic agents.

References

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). NIH.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.

- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... (n.d.).

- Cytotoxicity Assays | Life Science Applic

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025).

- (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023).

- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- In vitro anticholinesterase activities, molecular docking studies, DFT calculations and drug-likeness characters of β-keto ester | Request PDF. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYUL_l-tj74gqAJu0vxapOMSt0RsGU9CWuFOhPCFJdg3aQFj0-hSYEfB5q0lfNvZH_QHh5QV_RgZNo0w1BcasVyopov0a_1i4dD0w9jGKdKmYeijILg7y0v-LRBhiyKMXmEhzhUVQDLgZv4T3iIgCVraqEWwP0qjWa7ukPmgslAMpQP-SKk0RntIGxt9EhWZmwJpPhjkPzmbYWEnfV6hkvLNvDUz9gqmUHQt-pmaA-7czoH5V0ZKta8GidcsYDGUbCut-yoaKt4DKWkuitHyJDCpt9hrGxRhr-_gYEygleH0k5UON30JxGmHa1xfE=](

An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 2-oxoheptanoate

Abstract

Ethyl 2-oxoheptanoate, a β-keto ester, is a pivotal chemical intermediate whose reactivity is fundamentally governed by its existence as a dynamic equilibrium of keto and enol tautomers. This technical guide offers a comprehensive examination of this tautomeric phenomenon. We will dissect the structural and environmental factors that dictate the position of the equilibrium, with a particular focus on the stabilizing roles of conjugation and intramolecular hydrogen bonding in the enol form. This document provides detailed, field-proven experimental protocols for the definitive characterization and quantification of the tautomeric ratio using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind methodological choices, the influence of solvent polarity, and the interpretation of spectroscopic data are explained from a senior scientist's perspective. This guide is intended to be an authoritative resource for researchers, chemists, and drug development professionals who utilize β-keto esters in their synthetic and analytical workflows.

The Principle of Tautomerism in β-Keto Esters

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1][2] This process, known as tautomerism, is a true chemical equilibrium.[3] For carbonyl compounds possessing an α-hydrogen, the most significant equilibrium is between the "keto" form (containing a C=O group) and the "enol" form (containing a C=C double bond adjacent to a hydroxyl group).[4][5]

In simple monofunctional ketones and esters, the equilibrium overwhelmingly favors the keto form due to the superior thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][4] However, for β-dicarbonyl compounds like this compound, the enol form gains significant stability. This stabilization arises from two key electronic features:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a delocalized π-system that lowers the overall energy of the molecule.[1][6]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the ketone's carbonyl oxygen, creating a stable, quasi-aromatic six-membered ring.[7][8]

This unique stability profile makes the study of tautomerism in β-keto esters essential for predicting and controlling their reactivity in chemical synthesis.

The Specific Case of this compound

This compound features a heptanoyl chain, placing a five-carbon alkyl group (pentyl group) at the C3 position. While the electronic nature of this alkyl chain is minimally different from the methyl group in the widely studied ethyl acetoacetate, its steric bulk is a factor to consider. However, the core tautomeric behavior is dictated by the β-keto ester functionality. The equilibrium is a dynamic interplay between the thermodynamically preferred keto tautomer and the stabilized enol tautomer.

Caption: Keto-enol equilibrium in this compound.

Influence of Solvent Environment on Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium (Keq = [Enol]/[Keto]). The observed trends are a direct consequence of competing intermolecular and intramolecular interactions.[9]

-

Non-polar, Aprotic Solvents (e.g., CCl₄, C₆D₆, CDCl₃): In these environments, the stabilizing intramolecular hydrogen bond of the enol form is not disrupted by solvent competition. Consequently, the enol form is significantly favored. For the analogous ethyl acetoacetate, the enol content can be as high as 49% in CCl₄.[10] A similar high enol population is expected for this compound.

-

Polar, Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond to some extent, but they primarily stabilize the more polar keto form through dipole-dipole interactions, shifting the equilibrium towards the keto tautomer.[11]

-

Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both carbonyl groups of the keto form via intermolecular hydrogen bonds. This strong solvation of the keto tautomer significantly outweighs the stability gained from the enol's intramolecular hydrogen bond, which is disrupted by the solvent. As a result, the equilibrium is heavily shifted towards the keto form. In D₂O, the enol content for ethyl acetoacetate is less than 2%.[10]

The following table summarizes the expected trend for the tautomeric composition of this compound based on well-established data for similar β-keto esters.[7][9][10]

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Predominant Tautomer | Anticipated % Enol | Primary Rationale |

| Cyclohexane-d₁₂ | 2.0 | Non-polar, Aprotic | Enol | ~40-50% | Intramolecular H-bonding is highly favored. |

| Chloroform-d (CDCl₃) | 4.8 | Non-polar, Aprotic | Enol | ~15-25% | Minimal disruption of intramolecular H-bond. |

| Acetone-d₆ | 20.7 | Polar, Aprotic | Keto | ~5-10% | Solvent stabilizes the more polar keto form. |

| Methanol-d₄ (CD₃OD) | 32.7 | Polar, Protic | Keto | < 5% | Strong intermolecular H-bonding with the keto form. |

| Water (D₂O) | 80.1 | Polar, Protic | Keto | < 2% | Strongest solvation of the keto form dominates. |

Experimental Characterization & Quantification

Spectroscopic methods are the primary tools for investigating and quantifying the keto-enol equilibrium. NMR spectroscopy is the gold standard for quantitative analysis, while UV-Vis provides valuable qualitative insights.[1][6]

Quantitative Analysis by ¹H NMR Spectroscopy

Causality of Method Choice: Proton NMR spectroscopy is exceptionally suited for this analysis because the rate of interconversion between keto and enol tautomers is slow on the NMR timescale at room temperature.[6] This allows for the observation of distinct sets of signals for each tautomer. The ratio of the tautomers can be determined with high precision by integrating the signals corresponding to unique protons in each form.[12]

Expected Spectral Features for this compound:

-

Keto Tautomer:

-

α-Methylene Protons (-C(=O)C H₂C(=O)-): A sharp singlet around δ 3.4 ppm . These protons are flanked by two carbonyl groups, resulting in a significant downfield shift.

-

Other Aliphatic Protons: Multiplets in the range of δ 0.9-2.5 ppm corresponding to the ethyl ester and heptanoyl chain.

-

-

Enol Tautomer:

-

Enolic Hydroxyl Proton (-O H): A characteristic, often broad, singlet far downfield around δ 12-13 ppm . This extreme deshielding is a direct result of the strong intramolecular hydrogen bond.[12]

-

Vinylic Proton (=C H-): A singlet around δ 5.0 ppm .

-

Other Aliphatic Protons: Multiplets corresponding to the ethyl ester and heptanoyl chain, slightly shifted compared to their keto counterparts.

-

Caption: Workflow for quantitative tautomer analysis via ¹H NMR.

Protocol 3.1: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O). c. Cap the tube and gently invert several times to ensure complete dissolution and a homogenous solution. d. Allow the solution to equilibrate at room temperature for at least 10 minutes before analysis. The equilibrium is dynamic, and this ensures the measured ratio is representative.

-

NMR Data Acquisition: a. Use a ≥400 MHz NMR spectrometer. b. Shim the instrument to achieve optimal magnetic field homogeneity. c. Acquire a standard one-dimensional ¹H NMR spectrum at a constant, recorded temperature (e.g., 298 K). d. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 5-10 seconds is adequate for quantitative work) to allow for full magnetization recovery. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).

-

Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration. d. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. e. Integrate the signal for the keto α-methylene protons (singlet, ~δ 3.4 ppm). Let this integral value be I_Keto . Note: Since there are two protons, this integral represents 2H. f. Integrate the signal for the enol vinylic proton (singlet, ~δ 5.0 ppm). Let this integral value be I_Enol . Note: This integral represents 1H. g. Calculate the molar ratio:

-

Corrected Keto Integral = I_Keto / 2

-

Corrected Enol Integral = I_Enol / 1 h. Calculate the percentage of each tautomer:

-

% Enol = [ (Corrected Enol Integral) / (Corrected Keto Integral + Corrected Enol Integral) ] × 100

-

% Keto = 100 - % Enol

-

Qualitative Analysis by UV-Vis Spectroscopy

Causality of Method Choice: UV-Vis spectroscopy can distinguish between the keto and enol forms based on their different electronic transitions. While less precise for quantification than NMR, it is a rapid method to confirm the presence of both tautomers and observe shifts in equilibrium.[13][14]

-

Keto Tautomer: Exhibits a weak n→π* transition at a longer wavelength (typically ~275 nm), originating from the excitation of a non-bonding electron from a carbonyl oxygen to an anti-bonding π* orbital.[13]

-

Enol Tautomer: Shows a strong, high-intensity π→π* transition at a shorter wavelength (typically ~245 nm).[13][15] This transition is characteristic of the conjugated enone system and is much more intense than the n→π* transition of the keto form.

A shift in the equilibrium towards the enol form (e.g., by changing from a polar to a non-polar solvent) will result in a significant increase in the absorbance of the π→π* band.[16]

Protocol 3.2: Qualitative UV-Vis Spectroscopic Analysis

-

Solution Preparation: a. Prepare a stock solution of this compound in a UV-transparent, non-polar solvent (e.g., hexane or cyclohexane) at a concentration of approximately 1 mM. b. Prepare a second stock solution of the same concentration in a polar solvent (e.g., ethanol or acetonitrile). c. Prepare serial dilutions from the stock solutions as needed to achieve an absorbance in the optimal range (0.2 - 1.0 AU).

-

Spectral Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a reference blank. c. Record a baseline spectrum with the blank in both the sample and reference beams. d. Replace the blank in the sample beam with the cuvette containing the this compound solution. e. Scan the absorbance from approximately 400 nm down to 200 nm.

-

Data Interpretation: a. In the spectrum from the non-polar solvent, identify the strong π→π* transition (~245 nm), confirming a significant enol population. b. In the spectrum from the polar solvent, observe the decrease in the intensity of the π→π* band and the potential appearance of the weak n→π* shoulder (~275 nm), indicating a shift in the equilibrium towards the keto form.

Conclusion for the Field Professional

The tautomeric equilibrium of this compound is not a mere academic curiosity; it is a critical parameter that dictates its synthetic utility. For the drug development professional, understanding that the nucleophilic character resides with the enol form (at the α-carbon) while the keto form is susceptible to nucleophilic attack at the carbonyl carbons is paramount. The choice of solvent can effectively select for the desired reactive species. In non-polar media, reactions characteristic of enols (e.g., α-alkylation, halogenation) will be favored, whereas in polar, protic media, reactions involving the keto-carbonyls may be more accessible. The robust NMR protocol provided herein offers a self-validating system to precisely determine the tautomeric ratio under any given set of experimental conditions, empowering scientists to make informed, rational choices in reaction design and optimization.

References

- PIPER: Resources for Teaching Physical Chemistry. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.